molecular formula C26H23F3N2O6 B2818862 (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 449766-05-6

(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2818862
CAS RN: 449766-05-6
M. Wt: 516.473
InChI Key: MCXPSISGWWIFPM-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C26H23F3N2O6 and its molecular weight is 516.473. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The molecule , while not directly found in the literature, is closely related to a family of compounds known for their versatile synthetic applications and potential therapeutic activities. Research on similar compounds has revealed various synthetic pathways and chemical properties, providing insights into their potential applications in scientific research.

  • Synthesis of Pyrrolo[4,3,2-de]quinolines : A study outlined a synthetic pathway for the formation of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline, indicating the molecule's utility in complex heterocyclic compound synthesis. This process involved nitrations, reductions, and cycloadditions, showcasing the compound's role in generating pharmacologically relevant structures (Roberts et al., 1997).

  • Heterocyclization Reactions : Another study explored the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides, leading to the formation of complex heterocyclic compounds. These reactions highlight the compound's utility in creating novel heterocycles, potentially useful in drug discovery and material science (Osyanin et al., 2011).

  • Synthesis of Azomethine Ylides : A report on the synthesis of stable azomethine ylides from the rearrangement of 1,3-dipolar cycloadducts of 3,4-dihydroisoquinoline-2-oxides demonstrates the compound's significance in generating ylides, which are important intermediates in organic synthesis and might have applications in synthesizing novel organic compounds (Coşkun & Tuncman, 2006).

  • Conformational Analysis : Research into the synthesis and conformational analysis of stereoisomeric 1- and 2-methyl-2H,4H-1,6,7,11b-tetrahydro-1,3-oxazino[4,3-a]isoquinolines from diastereomerically pure tetrahydroisoquinolines underscores the importance of the structural analysis of isoquinoline derivatives in understanding their chemical behavior and potential applications in medicinal chemistry (Sohár et al., 1992).

properties

IUPAC Name

[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N2O6/c1-35-23-13-16-11-12-30(25(32)19-5-3-4-6-21(19)26(27,28)29)22(20(16)14-24(23)36-2)15-37-18-9-7-17(8-10-18)31(33)34/h3-10,13-14,22H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXPSISGWWIFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3C(F)(F)F)COC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.